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molecular formula C12H13IN2O B8421601 2-Butyl-6-iodoquinazolin-4(1H)-one

2-Butyl-6-iodoquinazolin-4(1H)-one

Cat. No. B8421601
M. Wt: 328.15 g/mol
InChI Key: SWFUFDXHXYGRJQ-UHFFFAOYSA-N
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Patent
US05342944

Procedure details

To a mixture of 1500 g of N-valeryl-5-iodoanthranilic acid in 14.5 L of N,N-dimethylformamide is added under nitrogen, 660 mL of triethylamine. The resulting solution is cooled to 0° to 5° C. and 432 mL of ethyl chloroformate added over 10 minutes at a rate to maintain the temperature below 10° C. The reaction mixture is heated to 35° to 50° C. for 2 hours until the evolution of carbon dioxide ceases. Analysis of a small aliquot of the reaction mixture by GC/MS indicates 93.7% (area %) conversion. The reaction mixture is cooled to 10°-15° C. and 5.0 L of concentrated ammonium hydroxide added over 10 minutes. The resulting slurry is then heated at 60°-70° C. for 14 hours. To the reaction mixture is added 10 L of water and the resulting slurry cooled to ambient temperature and filtered. The recovered solid is washed with 3 L of a 1:1 water-N,N-dimethylformamide solution followed by two 3 L water washes. The solid is dried at 50° C. to give 803 g (56.7%) of the desired product. The purity is 100% as analyzed by GC/MS.
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
14.5 L
Type
solvent
Reaction Step One
Quantity
432 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 L
Type
reactant
Reaction Step Four
Name
Quantity
10 L
Type
solvent
Reaction Step Five
Quantity
660 mL
Type
solvent
Reaction Step Six
Yield
56.7%

Identifiers

REACTION_CXSMILES
[C:1]([NH:7][C:8]1[C:9](=[CH:13][C:14]([I:17])=[CH:15][CH:16]=1)[C:10](O)=[O:11])(=O)[CH2:2][CH2:3][CH2:4][CH3:5].ClC(OCC)=O.C(=O)=O.[OH-].[NH4+:28]>CN(C)C=O.O.C(N(CC)CC)C>[CH2:2]([C:1]1[NH:28][C:10](=[O:11])[C:9]2[C:8](=[CH:16][CH:15]=[C:14]([I:17])[CH:13]=2)[N:7]=1)[CH2:3][CH2:4][CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
1500 g
Type
reactant
Smiles
C(CCCC)(=O)NC=1C(C(=O)O)=CC(=CC1)I
Name
Quantity
14.5 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
432 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
5 L
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
10 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
660 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled to 0° to 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 10°-15° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry is then heated at 60°-70° C. for 14 hours
Duration
14 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The recovered solid is washed with 3 L of a 1:1 water-N,N-dimethylformamide solution
CUSTOM
Type
CUSTOM
Details
The solid is dried at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=NC2=CC=C(C=C2C(N1)=O)I
Measurements
Type Value Analysis
AMOUNT: MASS 803 g
YIELD: PERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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